3,5-Dichloropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
3,5-Dichloropyridine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
CAS Number: 2457-47-8
This guide provides an in-depth overview of 3,5-Dichloropyridine, a pivotal heterocyclic compound in organic synthesis. It serves as a crucial intermediate in the production of a wide array of agrochemicals and pharmaceuticals, making it a compound of significant interest to researchers, scientists, and professionals in drug development.[1][2] This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and explores its applications, particularly in the pharmaceutical sector.
Core Properties of 3,5-Dichloropyridine
3,5-Dichloropyridine is a solid, appearing as a white to light yellow or cream-colored crystalline powder.[1][3] Its chemical structure, featuring a pyridine ring with two chlorine atoms at the 3 and 5 positions, enhances its reactivity, making it a versatile building block in synthetic chemistry.
Physicochemical Data
The fundamental physicochemical properties of 3,5-Dichloropyridine are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2457-47-8 | |
| Molecular Formula | C₅H₃Cl₂N | |
| Molecular Weight | 147.99 g/mol | |
| Appearance | White to almost white/light yellow powder or crystal | |
| Melting Point | 65-67 °C | |
| Boiling Point | 178 °C | |
| Solubility | Soluble in Chloroform, Ethyl Acetate | |
| Purity | Typically >97.5% (GC) |
Spectral and Identification Data
For compound verification, the following identifiers are crucial.
| Identifier | Value | Source(s) |
| EC Number | 219-537-9 | |
| MDL Number | MFCD00006376 | |
| PubChem CID | 17153 | |
| InChI Key | WPGHPGAUFIJVJF-UHFFFAOYSA-N | |
| SMILES | Clc1cncc(Cl)c1 |
Synthesis and Purification Protocols
The synthesis of 3,5-Dichloropyridine can be achieved through the dechlorination of more highly chlorinated pyridines.
General Synthesis from Polychlorinated Pyridines
A common method involves the reaction of a trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound.
Experimental Protocol:
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Reaction Setup: A round-bottomed flask is fitted with a reflux condenser, temperature probe, and an overhead stirrer to ensure efficient agitation.
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Charging the Reactor: Water and an acidic compound (e.g., acetic acid) are added to the flask.
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Addition of Reactants: Finely ground 2,3,4,5,6-pentachloropyridine, a starting amount of 3,5-Dichloropyridine, and zinc metal are added to the mixture. The initial presence of 3,5-Dichloropyridine can help to keep the melting point of the reaction mixture low.
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Reaction Conditions: The mixture is heated to a temperature in the range of 50-120°C (specifically 81-82°C in one cited procedure) and stirred for an extended period (e.g., 30 hours).
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Work-up: The product can be isolated by distillation. The distillate is then extracted with a suitable organic solvent like dichloromethane.
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Purification: The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the final product. Further purification can be achieved by recrystallization from ethanol.
Caption: General synthesis workflow for 3,5-Dichloropyridine.
Analytical Methodologies
Accurate purity assessment is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most suitable methods for determining the purity of chlorinated pyridines.
GC-MS Protocol for Purity Assessment
This method is ideal for separating and identifying volatile impurities.
Instrumentation & Conditions:
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System: Gas Chromatograph coupled with a Mass Spectrometer.
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Column: Capillary columns such as DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium.
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Injection Mode: Split.
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Temperature Program: An initial temperature of 50°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
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MS Detector: Electron Ionization (EI) mode.
Sample Preparation:
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Accurately weigh the 3,5-Dichloropyridine sample.
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Dissolve in a suitable solvent such as ethyl acetate.
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Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Analytical workflow for purity assessment using GC-MS.
Applications in Research and Drug Development
3,5-Dichloropyridine is a versatile intermediate with broad applications in several industries.
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Pharmaceuticals: It is a key building block in the synthesis of various biologically active compounds. Notably, it is used to synthesize P2X7 receptor antagonists, which are investigated for their potential in treating inflammatory diseases. It also serves as an intermediate in the development of certain anticancer and antibacterial drugs.
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Agrochemicals: The compound is extensively used in the production of herbicides, insecticides, and fungicides, contributing to crop protection and management.
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Other Industries: It finds use in the synthesis of dyes, pigments, and surfactants, and as a laboratory reagent.
Role in P2X7 Receptor Antagonist Synthesis
The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Its antagonists are of high interest in drug development. 3,5-Dichloropyridine derivatives have been optimized as novel P2X7 receptor antagonists. The signaling pathway below illustrates the mechanism targeted by such drugs.
Caption: P2X7 receptor signaling pathway blocked by antagonists.
Safety and Handling
3,5-Dichloropyridine requires careful handling due to its hazard profile.
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Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage. It may also cause respiratory irritation.
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Precautions: Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used. Wash skin thoroughly after handling.
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Storage: Store in a cool, dark place, preferably under an inert gas as it can be air-sensitive. Recommended storage is at room temperature or refrigerated at 0-8°C.
This guide consolidates the essential technical information on 3,5-Dichloropyridine to support its effective and safe use in research and development activities.
